molecular formula C12H17ClO2 B1609572 2-Chloro-1,4-dipropoxybenzene CAS No. 916791-98-5

2-Chloro-1,4-dipropoxybenzene

Cat. No.: B1609572
CAS No.: 916791-98-5
M. Wt: 228.71 g/mol
InChI Key: SWQFWWUXVCCQSJ-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dipropoxybenzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where two propoxy groups and one chlorine atom are substituted on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,4-dipropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1,4-dipropoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-dipropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-methoxy-1,4-dipropoxybenzene.

    Oxidation: Formation of 2-chloro-1,4-dipropoxybenzaldehyde or 2-chloro-1,4-dipropoxybenzoic acid.

    Reduction: Formation of 1,4-dipropoxybenzene.

Scientific Research Applications

2-Chloro-1,4-dipropoxybenzene is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-dipropoxybenzene involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-isopropenylbenzene
  • 4-chloro-3′-methoxybenzophenone
  • 3-(3-Chloropropoxy)benzaldehyde

Uniqueness

2-Chloro-1,4-dipropoxybenzene is unique due to the presence of two propoxy groups and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1,4-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-3-7-14-10-5-6-12(11(13)9-10)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQFWWUXVCCQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)OCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427247
Record name 2-chloro-1,4-dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-98-5
Record name 2-Chloro-1,4-dipropoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1,4-dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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